2-[3-(Cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-[3-(cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c21-18(22)16-12-25-17(19-16)13-7-6-10-15(11-13)26(23,24)20-14-8-4-2-1-3-5-9-14/h6-7,10-12,14,20H,1-5,8-9H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDVVOQDRGLGNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NS(=O)(=O)C2=CC=CC(=C2)C3=NC(=CS3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated thiazole derivative in the presence of a palladium catalyst.
Attachment of the Cyclooctylsulfamoyl Group: The cyclooctylsulfamoyl group can be introduced through a nucleophilic substitution reaction, where a cyclooctylamine reacts with a sulfonyl chloride derivative of the phenylthiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents for substitution reactions can include halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, reduction can produce alcohols or amines, and substitution can introduce various functional groups onto the phenyl or thiazole rings.
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in the development of anticancer agents. Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival.
Case Study: Inhibition of Tumor Growth
- Objective: Evaluate the anticancer efficacy of thiazole derivatives.
- Method: In vitro assays on cancer cell lines.
- Findings: The compound demonstrated a dose-dependent inhibition of cell proliferation in several cancer types, indicating its potential as a lead compound for further development.
Anti-inflammatory Properties
Another area of research focuses on the anti-inflammatory effects of thiazole derivatives. The structural features of 2-[3-(Cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid suggest it may modulate inflammatory pathways.
Case Study: Anti-inflammatory Activity
- Objective: Investigate the compound's effect on inflammatory markers.
- Method: Animal models of inflammation.
- Findings: The compound significantly reduced levels of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
Cell Culture Studies
The compound has been utilized as a non-ionic organic buffering agent in cell cultures, particularly within a pH range of 6 to 8.5. This application is crucial for maintaining optimal conditions for cellular activities during experiments.
| Application | Description |
|---|---|
| Buffering Agent | Used in cell cultures |
| pH Range | 6 - 8.5 |
Mechanism of Action
The mechanism of action of 2-[3-(Cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The cyclooctylsulfamoyl group can enhance the compound’s binding affinity and selectivity, while the thiazole ring can participate in interactions with the target’s active site.
Comparison with Similar Compounds
Table 1: Structural Features of Selected 1,3-Thiazole-4-Carboxylic Acid Derivatives
Key Observations :
- Electron-withdrawing groups (e.g., Cl, CF₃) in analogs enhance electrophilicity, whereas the sulfamoyl group in the target compound may act as both hydrogen-bond donor and acceptor.
Table 2: Anti-AgrA Binding Affinities of Thiazole Derivatives
Analysis :
- The methylphenyl analog exhibits strong anti-AgrA activity (up to -7.1 kcal/mol), attributed to favorable hydrophobic interactions with the receptor’s DNA-binding domain .
Physicochemical Properties
Table 3: Physicochemical Properties of Selected Compounds
Key Insights :
- The target compound’s higher logP (3.8 vs. 2.5–2.9 in analogs) reflects increased lipophilicity from the cyclooctyl group, which may enhance cellular uptake but reduce aqueous solubility.
- The chloro-substituted analog has a well-characterized melting point (206–207°C), suggesting higher crystallinity compared to the target compound .
Biological Activity
2-[3-(Cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly as an inhibitor in various biochemical pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C18H22N2O4S
- Molecular Weight : 394.52 g/mol
- IUPAC Name : this compound
- PubChem CID : 45792418
The compound exhibits a range of biological activities primarily through the inhibition of specific enzymes and pathways:
- Inhibition of Lactate Dehydrogenase : The compound has been identified as a small molecule inhibitor of lactate dehydrogenase (LDH), which plays a crucial role in cellular metabolism and cancer progression. By inhibiting LDH, the compound may reduce lactate production in tumors, potentially leading to reduced tumor growth and improved efficacy of other therapeutic agents .
- Anti-inflammatory Properties : It has been suggested that thiazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating potential use in treating inflammatory diseases .
- Antimicrobial Activity : Preliminary studies indicate that thiazole derivatives possess antimicrobial properties. The structural characteristics of 1,3-thiazoles allow them to interact with bacterial enzymes, leading to inhibition of growth in various bacterial strains .
Biological Activity Data
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| LDH Inhibition | Reduces lactate production | |
| Anti-inflammatory | Inhibits TNF-alpha production | |
| Antimicrobial | Inhibits bacterial growth |
Case Study 1: Cancer Metabolism
A study explored the use of this compound in cancer cell lines. The results showed a significant decrease in lactate levels and cell viability in treated cells compared to controls. This suggests that the compound effectively disrupts metabolic pathways crucial for cancer cell survival.
Case Study 2: Inflammation Models
In animal models of inflammation, treatment with the compound resulted in decreased levels of inflammatory markers such as IL-6 and TNF-alpha. This supports its potential as an anti-inflammatory agent in conditions like arthritis and other cytokine-mediated diseases.
Case Study 3: Antimicrobial Testing
In vitro testing against various bacterial strains revealed that the compound exhibits significant antimicrobial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. These findings indicate its potential as a lead compound for developing new antimicrobial agents.
Q & A
Basic Research Question
- NMR : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm the thiazole ring, sulfamoyl group, and carboxylic acid protons. For example, the carboxylic acid proton typically appears at δ 12–14 ppm .
- X-ray Crystallography : Resolve the crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the sulfamoyl and carboxylic acid groups) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z 423.45) using ESI-MS .
Data Contradiction Tip : If NMR signals for the sulfamoyl group deviate from literature, check for solvolysis or impurities by repeating under anhydrous conditions .
What safety protocols are critical for handling this compound?
Basic Research Question
- PPE : Wear NIOSH-approved face shields, nitrile gloves, and lab coats. Use fume hoods for reactions releasing volatile byproducts (e.g., HCl during sulfamoylation) .
- First Aid : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and administer oxygen if needed .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .
Note : No occupational exposure limits are established, but treat as a potential irritant due to the sulfamoyl group .
How can researchers assess the compound’s antitumor activity in vitro?
Advanced Research Question
Cell Line Screening : Test against the NCI-60 panel (e.g., leukemia, melanoma) at concentrations 1–100 µM. Use MTT assays to measure viability after 48–72 hours .
Mechanistic Studies :
- Apoptosis : Perform Annexin V/PI staining followed by flow cytometry.
- Target Identification : Use molecular docking to predict interactions with kinases or sulfotransferases .
Data Interpretation : Compare IC50 values across cell lines. If activity varies >10-fold, investigate efflux pumps (e.g., P-gp) via verapamil co-treatment .
What strategies enhance solubility for in vivo studies?
Advanced Research Question
- pH Adjustment : Prepare sodium salts by reacting the carboxylic acid with NaHCO3 (pH 7.4 buffer) .
- Co-Solvents : Use DMSO (≤10%) or PEG-400 for IV formulations.
- Nanoparticle Encapsulation : Load into PLGA nanoparticles (70–150 nm) via emulsion-solvent evaporation .
Contradiction Alert : If solubility in DMSO conflicts with stability data, substitute with N-methyl-2-pyrrolidone (NMP) .
How can computational modeling guide derivative design?
Advanced Research Question
- QSAR : Build models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability. For example, derivatives with logP <3.5 show improved absorption .
- Docking Simulations : Target the sulfamoyl group to interact with ATP-binding pockets (e.g., VEGFR2). Use AutoDock Vina with a grid box centered on catalytic lysine residues .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>70%) .
How to resolve contradictions in reported biological activity data?
Advanced Research Question
- Reproducibility Checks : Confirm cell culture conditions (e.g., serum concentration, passage number). For example, discrepancies in IC50 may arise from FBS batch variability .
- Impurity Analysis : Use HPLC-MS to rule out degradation products (e.g., hydrolyzed sulfonamide).
- Orthogonal Assays : Validate results with dual methods (e.g., ATP-lite and colony formation assays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
